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The evolution of diamine-based chelating agents represents a significant chapter in the annals
of coordination chemistry, with profound impacts on industrial processes, medicine, and drug
development. From simple bidentate ligands to complex polyaminocarboxylic acids and life-
saving anticancer drugs, the journey of these molecules is one of scientific curiosity,
serendipitous discovery, and rational design. This technical guide provides an in-depth
exploration of the core historical developments, quantitative data, and experimental
foundations of these vital compounds.

Early Foundations: Ethylenediamine and
Coordination Theory

The story of chelating agents is intrinsically linked to the foundational work of Alfred Werner,
who in 1893, proposed his theory of coordination compounds, earning him the Nobel Prize in
1913.[1][2] This theory laid the groundwork for understanding how a central metal ion could be
bonded to surrounding molecules or ions, termed ligands.

The simplest and archetypal diamine-based chelating agent is ethylenediamine (CzHa(NH32)z2),
often abbreviated as 'en'.[3] As a bidentate ligand, it uses its two nitrogen atoms to coordinate
with a metal ion, forming a stable five-membered ring structure. This "chelate effect,” where a
multidentate ligand forms a more stable complex than multiple monodentate ligands, is a
cornerstone of chelation chemistry. The industrial production of ethylenediamine, a crucial
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building block for more complex chelators, was a key enabler of this field.[3][4] Approximately
500,000 tonnes of ethylenediamine were produced in 1998.[3]

The Age of Polyaminocarboxylic Acids: The
Synthesis of EDTA

A major leap in chelation chemistry occurred in the 1930s with the synthesis of
Ethylenediaminetetraacetic acid (EDTA). Seeking a substitute for citric acid to soften water for
the German textile industry, Ferdinand Munz of I.G. Farben first synthesized EDTA and
patented the process in 1935.[5][6] Concurrently in the United States, Frederick C. Bersworth
developed more efficient synthesis methods, making EDTA commercially viable.[5]

EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion—two from
the nitrogen atoms and four from the oxygen atoms of the carboxylate groups—effectively
sequestering the ion in a cage-like structure.[6] This powerful chelating ability made it
invaluable in a vast range of industrial applications, from preventing metal-catalyzed
degradation in the paper and pulp industry to acting as a preservative in the food and beverage
industry.[5][7]

Medical Breakthroughs: Chelation Therapy and
Beyond

The therapeutic potential of chelation was first realized during World War Il with the
development of dimercaprol, or British Anti-Lewisite (BAL), as an antidote to arsenic-based
chemical weapons.[8] This spurred further research into medical applications.

In the post-war era, EDTA found a critical medical role in treating heavy metal poisoning.
During the 1950s, the U.S. Navy used EDTA to treat personnel suffering from lead poisoning
acquired from repainting ship hulls.[8][9] The success of these treatments established chelation
therapy as a standard medical procedure for heavy metal toxicity, with EDTA being FDA-
approved for this purpose.[5][10]

Following EDTA, other polyaminocarboxylic acids were developed, most notably
Diethylenetriaminepentaacetic acid (DTPA).[11] Like EDTA, DTPA is a powerful chelating agent
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used for removing incorporated radionuclides such as plutonium and americium from the body.
[11]

A Serendipitous Discovery: Platinum-Based
Anticancer Drugs

Perhaps one of the most remarkable developments in the history of diamine-based compounds
was the discovery of the anticancer properties of cisplatin. In the 1960s, Barnett Rosenberg
and his team were studying the effects of an electric field on bacterial growth.[12] They
observed that the platinum electrodes were electrolyzing to form a compound that potently
inhibited cell division. This compound was identified as cis-diamminedichloroplatinum(ll), or
cisplatin.[12]

Rosenberg astutely hypothesized that a compound capable of halting cell division in bacteria
might also be effective against the uncontrolled cell division characteristic of cancer.[13]
Subsequent studies confirmed its efficacy, and in 1978, cisplatin was approved by the FDA for
cancer treatment.[13] It proved particularly effective against testicular and ovarian cancers.[14]
[15]

The mechanism of action involves the cisplatin molecule entering a cell, where the low
intracellular chloride concentration allows the chloride ligands to be replaced by water
molecules in a process called aquation.[16][17] The resulting positively charged, aquated
species is a potent electrophile that binds to the nitrogen atoms of purine bases in DNA,
primarily guanine.[16][18][19] This forms intrastrand and interstrand crosslinks, which distort
the DNA structure, inhibit DNA replication and transcription, and ultimately trigger apoptosis
(programmed cell death).[12][14]

The success of cisplatin spurred the development of analogues with improved therapeutic
profiles. Carboplatin, with a dicarboxylate ligand, was developed to reduce the severe
nephrotoxicity associated with cisplatin.[18] Oxaliplatin, featuring a diaminocyclohexane ligand,
was created to overcome resistance to cisplatin and carboplatin.[18] These platinum-based
drugs, all built around a central diamine motif, are now used to treat nearly half of all cancer
patients receiving chemotherapy.[14]
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Table 1: Stability Constants (log K) of Metal-Chelate
Complexes

The stability constant (log K) indicates the strength of the bond between a chelating agent and
a metal ion. A higher value signifies a more stable complex.

Metal lon EDTA DTPA
Caz* 10.7 10.7
Mgz2+ 8.7 9.3
Fe2+ 14.3 16.5
Fe3+ 25.1 28.6
Cuz+ 18.8 21.2
Zn?+ 16.5 18.2
Pb2* 18.0 18.8
Mn2+ 13.9 15.2
Ni2+ 184 20.1

Source: Data compiled from Green-Mountain Chem.[20]

Experimental Protocols
Protocol 1: Industrial Synthesis of Ethylenediamine
(EDC Process)

This protocol describes a primary industrial method for producing ethylenediamine.

Principle: Ethylenediamine is produced by treating 1,2-dichloroethane (EDC) with ammonia
under pressure at elevated temperatures in an aqueous medium.[3]

Materials:

e 1,2-dichloroethane (CICH2CH2Cl)
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Ammonia (NHs)

Sodium hydroxide (NaOH)

Aqueous medium (water)

High-pressure reactor

Fractional distillation apparatus

Procedure:

Charge the high-pressure reactor with an aqueous solution of ammonia.
« Introduce 1,2-dichloroethane into the reactor.

» Heat the reactor to 180 °C under pressure. The reaction generates hydrogen chloride, which
forms an ammonium chloride salt with the excess ammonia.[3] Reaction: CICH2CH2Cl + 4
NHs - Hz2NCH2CH2NH2 + 2 NH4ClI[4]

 After the reaction is complete, cool the reactor and transfer the mixture to a separate vessel.

e Add sodium hydroxide to the mixture to neutralize the ammonium chloride and liberate the
free amines (ethylenediamine, as well as by-products like diethylenetriamine and
triethylenetetramine).

o Separate the resulting amine products from the aqueous salt solution.

o Purify the ethylenediamine by fractional distillation to separate it from by-products and
residual reactants.[3]

Protocol 2: Synthesis of EDTA (Bersworth/Singer
Method)

This protocol outlines the modern, two-step industrial synthesis of EDTA, which produces a
very pure product.[6]
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Principle: The synthesis involves the cyanomethylation of ethylenediamine, followed by the
hydrolysis of the resulting intermediate.

Materials:

Ethylenediamine (H2NCH2CH2NH2)

e Formaldehyde (HCHO)

e Hydrogen cyanide (HCN) or Sodium Cyanide (NaCN)
e Sodium hydroxide (NaOH)

» Reaction vessel

« Filtration and washing apparatus

o Hydrolysis reactor

Procedure: Step 1: Cyanomethylation

¢ In a reaction vessel, combine ethylenediamine, formaldehyde, and a cyanide source (e.g.,
HCN).

» Allow the reactants to react to form (ethylenedinitrilo)tetraacetonitrile (EDTN). This
intermediate is insoluble and precipitates from the solution. Reaction: H-NCH2CHz2NH:2 + 4
HCHO + 4 HCN - N(CH2CN)2CH2CH2N(CH2CN)z + 4 H20

o Separate the solid EDTN precipitate by filtration.

e Wash the EDTN thoroughly to remove any unreacted starting materials or by-products.
Step 2: Hydrolysis

o Transfer the purified EDTN to a hydrolysis reactor.

e Add a solution of sodium hydroxide (NaOH) to the reactor.
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o Heat the mixture to induce the hydrolysis of the four nitrile groups into carboxylate groups,
yielding the tetrasodium salt of EDTA (NasEDTA) and ammonia gas. Reaction:
N(CH2CN)2CH2CH2N(CH2CN)2 + 4 NaOH + 4 H20 -
(NaOOCCH2)2NCH2CH2N(CH2COONa)2 + 4 NHs

e The resulting solution contains the pure salt of EDTA. If the acidic form (H4EDTA) is desired,
it can be precipitated by acidifying the solution with a strong acid like HCI or H2SOa.

Protocol 3: Synthesis of Cisplatin (Dhara's Method)

This protocol describes a widely used laboratory method for synthesizing isomerically pure
cisplatin, developed by Dhara in 1970.[16][17]

Principle: This multi-step synthesis starts with potassium tetrachloroplatinate(ll) and utilizes the
trans effect to ensure the cis configuration of the final product.

Materials:

o Potassium tetrachloroplatinate(ll) (Kz[PtCla4])

o Potassium iodide (KI)

o Ammonium hydroxide (NHsOH) or aqueous ammonia (NHs)
 Silver nitrate (AgNO3)

o Potassium chloride (KCI)

o Water (deionized)

» Beakers, magnetic stirrer, filtration apparatus (e.g., Buchner funnel)
Procedure:

e Dissolve K2[PtCla4] in water to form a solution.

e Add an excess of potassium iodide (KI) solution. The chloride ligands are replaced by iodide
ligands, forming a dark brown solution of Kz[Ptl4].[17] Reaction: [PtCla]?~ + 4 I~ — [Ptla]?~ + 4
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Cl-

« To this solution, add aqueous ammonia. Due to the strong trans effect of the iodide ligand,
the ammonia molecules add in a cis configuration, resulting in the precipitation of a yellow
solid, cis-[Pt(NH3)2I2].[17] Reaction: [Ptla]2~ + 2 NH3s — cis-[Pt(NH3)z2I2] (s) + 2 I~

« |solate the yellow precipitate by filtration and wash it.

o Suspend the cis-[Pt(NHs)zI2] in water and add two equivalents of silver nitrate (AgNO3)
solution. This causes the precipitation of insoluble silver iodide (Agl), leaving the diaqua
complex, cis-[Pt(NHs)2qua complex, cis-[Pt(NHs)2

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. cardiorenew-europe.com [cardiorenew-europe.com]

2. History of Chelation and EDTAi¢¥2 EDTA Chelation Therapy i¢ %2 Cardio Renew
[cardiorenew.com]

. Ethylenediamine - Wikipedia [en.wikipedia.org]

. Ethylenediamine [chemeurope.com]

. Page loading... [guidechem.com]

. psjd.icm.edu.pl [psjd.icm.edu.pl]

. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

. History of Chelation [agpatelmd.com]

°
© 0] ~ » 1 H w

. preventionandhealing.com [preventionandhealing.com]
» 10. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nim.nih.gov]

e 11. PHARMACOLOGICAL PROPERTIES OF ORALLY AVAILABLE, AMPHIPATHIC
POLYAMINOCARBOXYLIC ACID CHELATORS FOR ACTINIDE DECORPORATION - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3999256/
https://www.benchchem.com/product/b058572?utm_src=pdf-custom-synthesis
https://cardiorenew-europe.com/history-of-chelation-therapy/
https://www.cardiorenew.com/history.php
https://www.cardiorenew.com/history.php
https://en.wikipedia.org/wiki/Ethylenediamine
https://www.chemeurope.com/en/encyclopedia/Ethylenediamine.html
https://www.guidechem.com/guideview/history/history-ethylenediaminetetraacetic-acid.html
http://psjd.icm.edu.pl/psjd/element/bwmeta1.element.ojs-doi-10_17951_aa_2019_74_1_1-8/c/9864-7709.pdf
https://en.wikipedia.org/wiki/Ethylenediaminetetraacetic_acid
https://www.agpatelmd.com/history-of-chelation.html
https://preventionandhealing.com/blog/chelation-therapy/
https://www.ncbi.nlm.nih.gov/books/NBK565883/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2921225/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2921225/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2921225/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 12. Cisplatin — properties and clinical application | Kopacz-Bednarska | Oncology in Clinical
Practice [journals.viamedica.pl]

e 13. Understanding and Improving Platinum Anticancer Drugs — Phenanthriplatin - PMC
[pmc.ncbi.nlm.nih.gov]

e 14. Platinum-based antineoplastic - Wikipedia [en.wikipedia.org]
» 15. Platinum-Based Chemotherapy: Uses, Effectiveness, Side Effects [healthline.com]
e 16. home.iitk.ac.in [home.iitk.ac.in]

e 17. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC
[pmc.ncbi.nlm.nih.gov]

» 18. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC
[pmc.ncbi.nlm.nih.gov]

e 19. Frontiers | The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents
[frontiersin.org]

e 20. Chelating capacity and stability - Green-Mountain Chem [green-mountainchem.com]

 To cite this document: BenchChem. [The Historical Development of Diamine-Based
Chelating Agents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b058572#historical-development-of-diamine-based-
chelating-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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